

Vhl-SF2 discovery and initial characterization

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Compound of Interest

Compound Name: Vhl-SF2

Cat. No.: B12362635

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An In-Depth Technical Guide to the VHL Ligand, **VHL-SF2**

Introduction

VHL-SF2 is a synthetic, covalent Von Hippel-Lindau (VHL) E3 ligase ligand developed for use in Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. **VHL-SF2**, a sulfonyl fluoride-based electrophile, is designed to covalently bind to the VHL protein. Its initial characterization and application in PROTACs were detailed in a 2024 publication in the Journal of Medicinal Chemistry titled "Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs".[1][2][3] This guide provides a comprehensive overview of the initial characterization of **VHL-SF2**, including its biochemical properties, the experimental protocols used for its validation, and its mechanism of action.

Quantitative Data Summary

The initial characterization of **VHL-SF2** yielded key quantitative metrics that demonstrate its engagement with VHL and its efficacy when incorporated into a PROTAC.

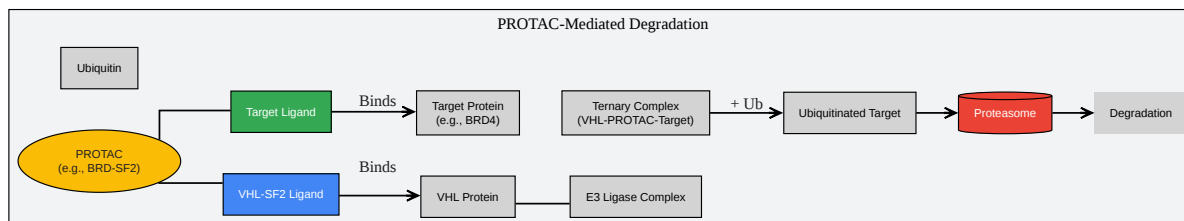
Assay	Metric	Value	Conditions	Reference
Fluorescence Polarization (FP) Assay	Apparent IC50	35 μ M	2-hour incubation	[2]
Intact LC-MS Analysis	VHL Labeling	65%	24-hour incubation	
Streptavidin Shift Assay	VHL Modification	44%	2-hour incubation with VHL-SF2-Biotin (10 μ M)	
BRD4 HiBiT Degradation Assay	DC50 (BRD-SF2 PROTAC)	17.2 μ M	18-hour incubation	
BRD4 HiBiT Degradation Assay	Dmax (BRD-SF2 PROTAC)	60%	18-hour incubation	

Signaling Pathway and Mechanism of Action

VHL-SF2 functions by interacting with the VHL protein, a key component of the VCB-CUL2 E3 ubiquitin ligase complex. This complex is a crucial part of the cellular machinery for protein degradation. The primary natural substrate of the VHL complex is the alpha subunit of Hypoxia-Inducible Factor (HIF- α). In normoxic conditions, VHL recognizes and binds to hydroxylated HIF- α , leading to its ubiquitination and proteasomal degradation. By acting as a VHL ligand, **VHL-SF2** can be incorporated into PROTACs to hijack this natural degradation pathway and direct it towards new proteins of interest.

Simplified VHL-HIF Signaling Pathway.

The following diagram illustrates the general mechanism of a PROTAC utilizing a VHL ligand like **VHL-SF2**.



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Mechanism of Action for a **VHL-SF2**-based PROTAC.

Detailed Experimental Protocols

The following protocols were key to the initial characterization of **VHL-SF2**.

VHL Reactivity Mass Spectrometry

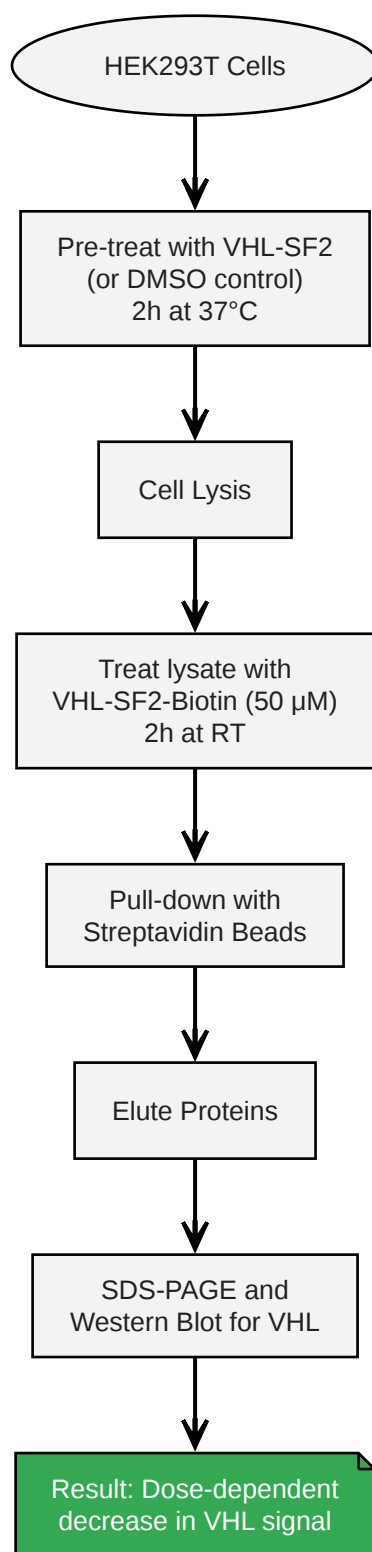
This assay was used to confirm the covalent binding and labeling of the VHL protein by **VHL-SF2**.

- Reagents: **VHL-SF2** (100 μ M Final), DMSO (2% Final), VCB protein complex (1 μ M), Buffer (pH 7.5, 25 mM HEPES, 150 mM NaCl).
- Procedure:
 - Combine **VHL-SF2** or DMSO with the VCB protein complex in the specified buffer.
 - Incubate the mixture at room temperature for 24 hours.
 - Centrifuge the plate at 1000 rpm for 1 minute.
 - Subject the supernatant to intact-protein Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to detect the mass shift corresponding to covalent modification of VHL.

Gel-Based Competition Pull-Down Assay

This experiment demonstrates that **VHL-SF2** engages with VHL in a cellular context.

- Cell Line: HEK293T cells.
- Reagents: **VHL-SF2** (various concentrations), **VHL-SF2**-Biotin (50 μ M), DMSO, Lysis Buffer (0.5% NP-40), Streptavidin beads, SDS-PAGE reagents, antibodies for VHL and GAPDH (loading control).
- Procedure:
 - Pre-treat HEK293T cells with varying concentrations of **VHL-SF2** or DMSO for 2 hours at 37°C.
 - Lyse the cells.
 - Treat the cell lysates with **VHL-SF2**-Biotin (50 μ M) for 2 hours at room temperature.
 - Perform a pull-down of biotinylated proteins using streptavidin beads.
 - Elute the bound proteins from the beads.
 - Resolve the proteins by SDS-PAGE and perform a Western blot to visualize VHL and GAPDH levels. A dose-dependent decrease in the pulled-down VHL indicates successful competition by **VHL-SF2**.



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Workflow for the Competition Pull-Down Assay.

BRD4 HiBiT Degradation Assay

This assay quantifies the degradation of a target protein (BRD4) induced by a **VHL-SF2**-based PROTAC (BRD-SF2).

- Reagents: BRD-SF2 PROTAC, **VHL-SF2** (as a control), CellTiter-Glo assay reagents.
- Procedure:
 - Treat cells engineered with a BRD4-HiBiT fusion with the BRD-SF2 PROTAC or **VHL-SF2** alone.
 - Incubate for a specified period (e.g., 18 hours).
 - Measure the remaining BRD4 levels using a HiBiT lytic detection system, which generates a luminescent signal proportional to the amount of HiBiT-tagged protein.
 - Assess cell viability in parallel using an assay like CellTiter-Glo to rule out cytotoxic effects.

Conclusion

VHL-SF2 represents a significant development in the field of targeted protein degradation. As a covalent VHL ligand, it provides a robust anchor for the creation of potent and potentially more durable PROTACs. The initial characterization data confirms its ability to engage VHL both in vitro and in cells, and its successful incorporation into a PROTAC that effectively degrades BRD4 demonstrates its therapeutic potential. The methodologies outlined here provide a solid foundation for the further development and optimization of **VHL-SF2**-based degraders for various therapeutic targets.

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References

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